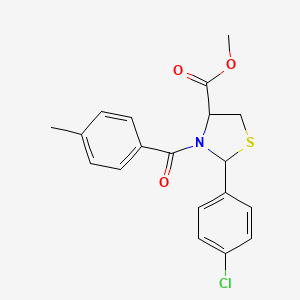![molecular formula C14H14N2O6S B2405801 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid CAS No. 1001567-00-5](/img/structure/B2405801.png)
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine-3-carboxylic acid, also known as nicotinic acid or niacin . It has a sulfonylamino group attached to the 5-position and a 3,4-dimethoxyphenyl group attached to the nitrogen of the sulfonylamino group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like nicotinic acid have properties like being colorless and having a melting point of 234-238 °C .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Chemical Synthesis
Research has demonstrated the utility of sulfonamide derivatives, including those related to the specified compound, in inhibiting enzymes such as prolyl 4-hydroxylase. This enzyme is crucial in collagen synthesis, making these inhibitors valuable in studying and potentially treating diseases related to collagen production and deposition. For example, sulfonamides derived from pyridine-dicarboxylic acid have shown potent inhibition of prolyl 4-hydroxylase, indicating a significant role in modulating enzyme activity and offering a pathway for developing new therapeutic agents (Dowell & Hadley, 1992).
Fluorescent Probes and Chemiluminescence
The compound's structure, particularly the sulfonyl and carboxylic acid functionalities, has applications in developing fluorescent probes for biological research. Fluorescent solvatochromic dyes, for instance, have been synthesized using similar structural motifs, providing tools for studying various biological events and processes due to their environment-sensitive fluorescence properties. These probes can help in understanding cellular mechanisms and interactions with high specificity and sensitivity (Diwu et al., 1997).
Catalysis and Organic Synthesis
Pyridine and its derivatives, including those with sulfonyl and carboxylic acid groups, are essential in catalysis, particularly in facilitating various organic reactions. For example, sulfonic acid functionalized pyridinium chloride has been used as an efficient and reusable catalyst for synthesizing tetrahydrobenzo[a]xanthen-11-ones through a one-pot multi-component condensation reaction. This highlights the compound's role in enhancing the efficiency and sustainability of chemical synthesis processes (Moosavi-Zare et al., 2013).
Antioxidant and Biological Activities
Structural analogs of the compound have been studied for their antioxidant properties, demonstrating significant potential in treating oxidative stress-related diseases. For instance, dihydropyridine analogs synthesized from similar structural frameworks have shown potent antioxidant activity, which could be beneficial in managing conditions caused by oxidative stress (Sudhana & Pradeepkiran, 2019).
Propiedades
IUPAC Name |
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-4-3-11(6-13(12)22-2)23(19,20)16-10-5-9(14(17)18)7-15-8-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLFXXWXHHLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

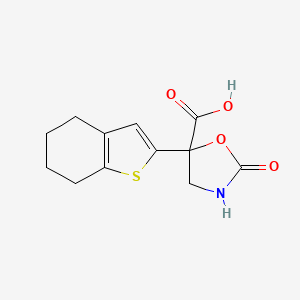
![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
![(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2405725.png)
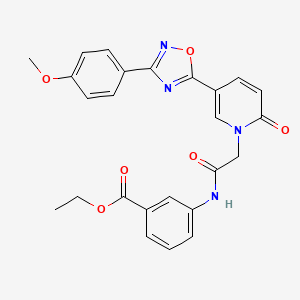
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
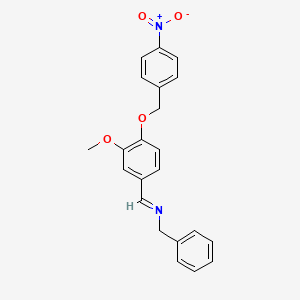
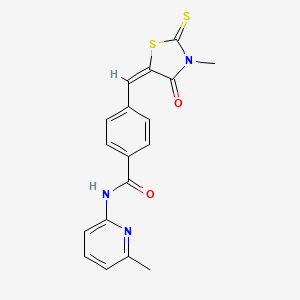
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
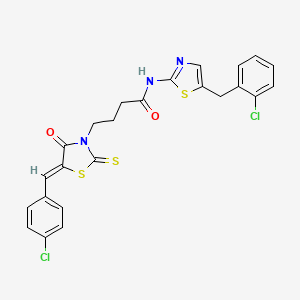
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
